molecular formula C18H16N6O2 B2818688 5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide CAS No. 950249-57-7

5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B2818688
CAS No.: 950249-57-7
M. Wt: 348.366
InChI Key: BTVHVSLNJDIDLU-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide is an organic compound that features a pyrrolidine ring, a tetrazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include phenylhydrazine, methanesulfonic acid, and sodium azide . The reaction conditions often involve refluxing in methanol or other suitable solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of microwave-assisted reactions or other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the tetrazole and pyrrolidine moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

5-oxo-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c25-17-10-13(11-23(17)15-4-2-1-3-5-15)18(26)20-14-6-8-16(9-7-14)24-12-19-21-22-24/h1-9,12-13H,10-11H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVHVSLNJDIDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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